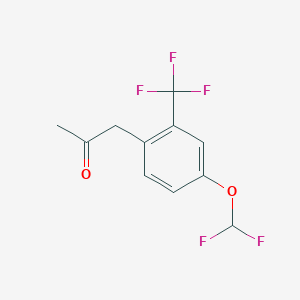

1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC20543472

Molecular Formula: C11H9F5O2

Molecular Weight: 268.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F5O2 |

|---|---|

| Molecular Weight | 268.18 g/mol |

| IUPAC Name | 1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H9F5O2/c1-6(17)4-7-2-3-8(18-10(12)13)5-9(7)11(14,15)16/h2-3,5,10H,4H2,1H3 |

| Standard InChI Key | HZRFVZBOZVMYMU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)OC(F)F)C(F)(F)F |

Introduction

Chemical Formula and Molecular Weight

-

Chemical Formula: CHFO

-

Molecular Weight: Approximately 294.19 g/mol (calculated based on atomic masses)

Synthesis and Preparation

The synthesis of 1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one would likely involve a multi-step process starting from a suitably substituted benzene derivative. Common methods might include Friedel-Crafts acylation followed by modification of the substituents to introduce the difluoromethoxy and trifluoromethyl groups.

Potential Applications

Compounds with similar structures are often explored for their biological activity, including potential roles in pharmaceuticals or agrochemicals. The presence of fluorinated groups can enhance bioavailability and stability in biological systems.

Biological Activity

-

Pharmaceutical Applications: Fluorinated compounds are frequently investigated for their potential as drugs due to their improved pharmacokinetic properties.

-

Agrochemicals: Similar compounds might be used as pesticides or herbicides, benefiting from their stability and lipophilicity.

Safety and Handling

Handling of 1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one requires caution due to potential hazards associated with organic solvents and fluorinated compounds. It is advisable to use protective equipment and follow standard laboratory safety protocols.

Hazard Information

-

Toxicity: Specific toxicity data are not available, but compounds with similar structures may pose risks to skin and eye irritation and respiratory issues.

-

Storage: Should be stored in a cool, dry place, away from incompatible substances.

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis routes to produce this compound on a larger scale.

-

Biological Activity Screening: Investigating its potential as a pharmaceutical or agrochemical agent through in vitro and in vivo studies.

-

Environmental Impact Assessment: Evaluating its stability and potential environmental effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume